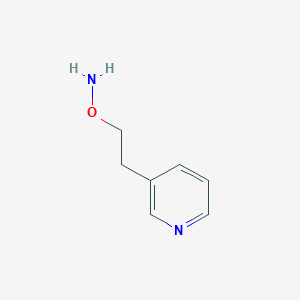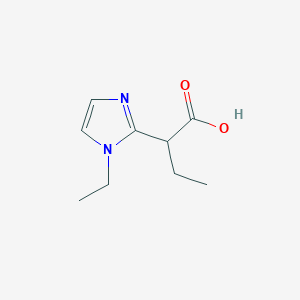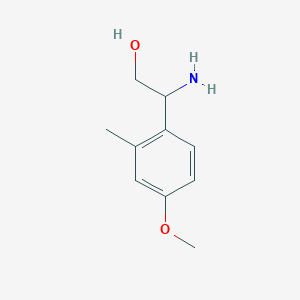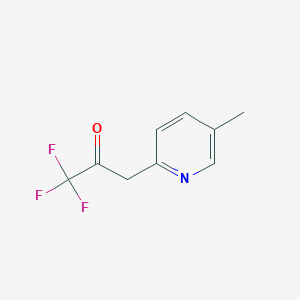
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one is an organic compound with the molecular formula C9H8F3NO It is a trifluoromethyl ketone derivative of pyridine, characterized by the presence of a trifluoromethyl group and a methyl-substituted pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one typically involves the reaction of 5-methyl-2-pyridylmagnesium bromide with trifluoroacetone. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique reactivity and stability to the compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar structure but lacks the methyl group on the pyridine ring.
1,1,1-Trifluoro-3-(6-fluoropyridin-2-yl)propan-2-one: Contains an additional fluorine atom on the pyridine ring.
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Features a quinoline ring instead of a pyridine ring.
Uniqueness
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one is unique due to the presence of both a trifluoromethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H8F3NO |
|---|---|
分子量 |
203.16 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C9H8F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5H,4H2,1H3 |
InChI 键 |
UZEJNRGOWDWBBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


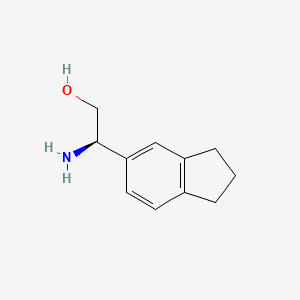

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
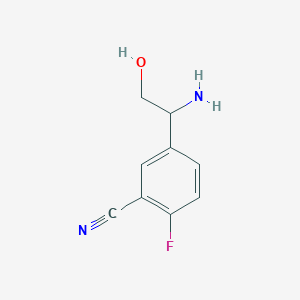
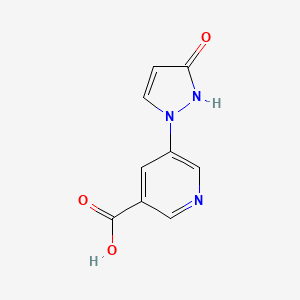
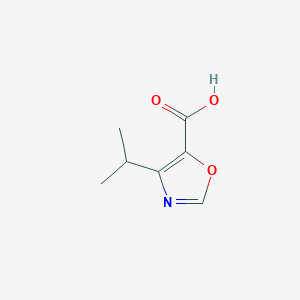
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)
